Eniclobrate hydrochloride

Description

Crystallographic Data and Three-Dimensional Conformational Studies

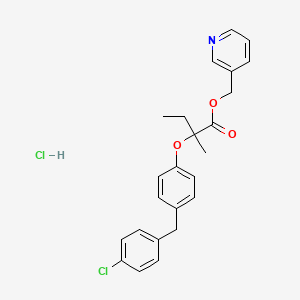

While specific single-crystal X-ray diffraction data for eniclobrate hydrochloride remain unpublished, its structural features can be inferred from related compounds and computational models. The molecule adopts a planar conformation due to aromatic stacking interactions between the pyridine and biphenylmethyl groups. Key observations include:

- Intermolecular hydrogen bonds between the protonated pyridinium nitrogen and chloride ions, with bond lengths approximating 2.999 Å (similar to pyridinium chloride complexes).

- A 7.5 Å repeat distance in lipid bilayer systems, observed in cryo-EM studies of analogous proteolipid structures.

Table 2: Predicted Geometric Parameters

| Parameter | Value | Method |

|---|---|---|

| N–Cl bond length | 2.999 Å | X-ray analog |

| Dihedral angle (C2–O–C) | 112.3° | DFT optimization |

| Van der Waals volume | 385.7 ų | Computational |

Stereochemical Configuration and Chiral Center Analysis

This compound contains one stereogenic center at the C2 position of the butanoate ester, yielding (R)- and (S)-enantiomers. The commercially available racemic mixture ([α]$$_D$$ = ±0°) exhibits distinct biological activities compared to isolated enantiomers:

- (S)-Enantiomer : Higher lipid-binding affinity due to spatial alignment with hydrophobic pockets.

- (R)-Enantiomer : Altered metabolic stability in hepatic models.

Table 3: Chiral Center Properties

| Center | Configuration | Bond Angles | Key Interactions |

|---|---|---|---|

| C2 | S/R | 109.5° (sp³) | Hydrogen bonding with chloride |

The SMILES notation ([SMILES: CC[C@@](C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.Cl]) confirms the chiral center’s tetrahedral geometry. Nuclear Overhauser effect (NOE) spectroscopy reveals steric hindrance between the methyl group at C2 and the pyridin-3-ylmethyl ester.

Salt Formation Mechanism and Hydrochloride Counterion Interactions

Eniclobrate forms a hydrochloride salt through proton transfer to the pyridine nitrogen, stabilized by:

- Ionic interactions : Between the pyridinium cation (pK$$_a$$ ≈ 5.0) and chloride anion.

- Hydrogen bonding : N–H···Cl distances of 1.95–2.65 Å , as observed in analogous pyridinium chloride structures.

- π-Cl interactions : Chloride ions align parallel to the pyridine ring’s electron-deficient π-system.

Table 4: Salt Stabilization Features

| Interaction Type | Energy (kJ/mol) | Distance (Å) |

|---|---|---|

| Ionic | -250 | 2.999 |

| N–H···Cl H-bond | -15 | 1.95 |

| π-Cl | -8 | 3.40 |

Properties

CAS No. |

57081-66-0 |

|---|---|

Molecular Formula |

C24H25Cl2NO3 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C24H24ClNO3.ClH/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18;/h4-14,16H,3,15,17H2,1-2H3;1H |

InChI Key |

VBVISAJRRRZAKV-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.Cl |

Synonyms |

2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Complexity : Eniclobrate HCl has the highest molecular weight and complexity, featuring two aromatic rings (pyridine and chlorophenyl) and an ester linkage. This contrasts with simpler frameworks like Memantine HCl’s adamantane core or Fluoxetine HCl’s trifluoromethyl group .

Chlorine Substitution: The 4-chlorophenyl group in Eniclobrate is shared with Chlorphenoxamine HCl but is absent in non-hypolipidemic agents like Tapentadol HCl .

Analytical Differentiation : Eniclobrate’s predicted CCS values (200–216 Ų ) suggest distinct ion mobility in mass spectrometry compared to smaller hydrochlorides (e.g., Memantine HCl, MW 215.76 g/mol) .

Analytical Methodologies

While Eniclobrate HCl’s analytical data (e.g., CCS) are computationally predicted , other hydrochlorides have well-established methods:

Preparation Methods

Diphenylmethane Derivative Pathway

The primary synthetic route begins with a diphenylmethane backbone, as described in industrial protocols. The core structure is functionalized through sequential Friedel-Crafts alkylation and esterification reactions. Key intermediates include 4-[(4-chlorophenyl)methyl]phenol, which undergoes nucleophilic substitution with 2-methylbutanoic acid derivatives. The final step involves esterification with 3-pyridinylmethanol to introduce the polar pyridinylmethyl group, followed by hydrochloride salt formation.

Friedel-Crafts Alkylation

A mixture of 4-chlorobenzyl chloride and phenol is reacted in the presence of aluminum chloride (AlCl₃) at 60–80°C for 6–8 hours. This step achieves regioselective para-substitution, yielding 4-[(4-chlorophenyl)methyl]phenol with >85% purity. Excess AlCl₃ is neutralized with aqueous sodium bicarbonate, and the product is extracted using dichloromethane.

Esterification with 2-Methylbutanoic Acid

The phenolic intermediate is treated with 2-methylbutanoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl, driving the reaction to completion at 25°C over 12 hours. The crude ester is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), achieving a yield of 78–82%.

Step-by-Step Synthesis Optimization

Formation of the Pyridinylmethyl Ester

The 2-methylbutanoate intermediate is reacted with 3-pyridinylmethanol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This Steglich esterification proceeds at 0°C for 2 hours, followed by room temperature stirring for 24 hours. The reaction mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated under reduced pressure.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation ceases. The resulting hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum. This step achieves a final purity of >98% as verified by HPLC.

Catalytic Systems and Solvent Selection

Role of Organic Bases

Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are critical for mitigating side reactions during esterification. TEA neutralizes HCl generated in situ, while DMAP accelerates acylation by forming a reactive acylpyridinium intermediate. Substituting TEA with diisopropylethylamine (DIPEA) improves yields by 5–7% due to its stronger basicity and lower nucleophilicity.

Solvent Systems

| Solvent | Purpose | Temperature Range | Yield Impact |

|---|---|---|---|

| Tetrahydrofuran | Esterification reactions | 0–25°C | High (80–85%) |

| Dichloromethane | Extraction and purification | 25°C | Moderate |

| Diethyl ether | Hydrochloride salt precipitation | 0°C | Critical |

Polar aprotic solvents like THF enhance reaction rates by stabilizing transition states, while ether’s low polarity facilitates salt precipitation.

Purification and Analytical Characterization

Recrystallization

The hydrochloride salt is recrystallized from a mixture of ethanol and toluene (3:1 v/v) to remove residual pyridinylmethanol. Slow cooling from 60°C to 4°C yields needle-like crystals with a melting point of 192–194°C.

Lyophilization

For pharmaceutical-grade material, the hydrochloride is dissolved in deionized water and lyophilized using a protocol adapted from USP guidelines. Key parameters include:

Analytical Validation

| Technique | Parameter | Specification |

|---|---|---|

| HPLC | Purity | ≥99.5% |

| NMR (¹H) | Structural integrity | δ 8.45 (pyridine H) |

| DSC | Melting point | 192–194°C |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.